molecular formula C9H15NO4 B12885836 2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate

2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate

Cat. No.: B12885836
M. Wt: 201.22 g/mol
InChI Key: UOVXRJZDAPCGCO-UHFFFAOYSA-N
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Description

2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate is a synthetic organic compound with a unique structure that includes a tetrahydrofuran ring, an aminoethyl group, and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate typically involves the reaction of 4-ethyl-5-oxotetrahydrofuran-2-carboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-5-oxotetrahydrofuran-2-carboxylic acid: Shares the tetrahydrofuran ring and oxo group but lacks the aminoethyl substituent.

    2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate: Similar structure but without the ethyl group.

Uniqueness

2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate is unique due to the presence of both the aminoethyl and ethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

2-aminoethyl 4-ethyl-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C9H15NO4/c1-2-6-5-7(14-8(6)11)9(12)13-4-3-10/h6-7H,2-5,10H2,1H3

InChI Key

UOVXRJZDAPCGCO-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(OC1=O)C(=O)OCCN

Origin of Product

United States

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